巴柳氮钠杂质 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

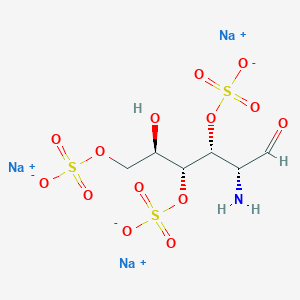

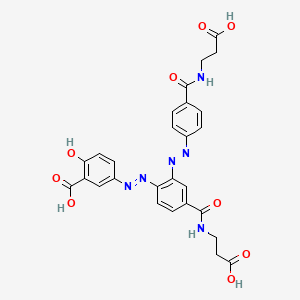

2’-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a chemical compound with the molecular formula C27H24N6O9 and a molecular weight of 576.51 g/mol . It is a derivative of balsalazide, a prodrug used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is characterized by its azo linkage, which is a key feature in its mechanism of action.

科学研究应用

稳定性指示分析

巴柳氮钠杂质 3 用于巴柳氮钠的稳定性指示分析 {svg_1}. 一种新型灵敏的稳定性指示梯度反相高效液相色谱法已被开发用于定量分析巴柳氮钠二钠及其相关杂质,无论是散装药物还是药物剂型 {svg_2}.

降解产物表征

该杂质用于巴柳氮钠降解产物的表征 {svg_3}. 该研究旨在通过利用液相色谱 (LC) 和液相色谱-质谱联用 (LC-MS) 来分离、鉴定和表征巴柳氮钠降解产物 (DP) 的极少量,以及与其相关的工艺杂质,而无需从其反应混合物中分离出来 {svg_4}.

方法开发和验证

This compound 用于分析方法的开发和验证 {svg_5}. 它可用于分析方法开发、方法验证 (AMV)、缩短新药申请 (ANDA) 的质量控制 (QC) 应用或在巴柳氮钠商业生产中 {svg_6}.

杂质谱分析

该杂质用于巴柳氮钠的杂质谱分析 {svg_7}. 在室温下,使用 0.2 M 醋酸钠溶液 (pH 4.5) 和甲醇以 55:45 (v/v) 的比例作为流动相,以 1.0 mL/min 的等度流速泵送,并在 255 nm 处进行紫外检测,将杂质和巴柳氮钠一起解析在 Spherisorb ODS2 (250×4.6 mm,5.0 μm) 色谱柱上 {svg_8}.

胁迫研究

This compound 用于巴柳氮钠的胁迫研究 {svg_9}. 对巴柳氮钠纯化合物进行胁迫研究,在胁迫研究过程中共形成四种降解产物 (DP) {svg_10}.

质量控制

该杂质用于巴柳氮钠的质量控制 {svg_11}. 巴柳氮钠 USP 杂质 3 附带详细的表征数据,符合监管指南 {svg_12}.

作用机制

Target of Action

Balsalazide impurity 3, like Balsalazide, primarily targets the large intestine . The large intestine plays a crucial role in the pathogenesis of ulcerative colitis, an inflammatory bowel disease. Balsalazide impurity 3 is believed to act directly on this organ .

Mode of Action

Balsalazide impurity 3 is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is the active agent that exerts anti-inflammatory effects . The exact mechanism of action of mesalazine is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .

Biochemical Pathways

The biochemical pathways affected by Balsalazide impurity 3 are likely similar to those of Balsalazide. The prodrug is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalazine . Mesalazine then acts on the inflamed tissue in the colon, reducing inflammation and alleviating symptoms of ulcerative colitis .

Pharmacokinetics

Balsalazide itself is known to have a bioavailability of less than 1% . It is usually administered as the disodium salt . The pharmacokinetics of Balsalazide and its impurities are characterized by large inter-subject variability .

Result of Action

The result of the action of Balsalazide impurity 3 is likely the reduction of inflammation in the colon, similar to Balsalazide . This is due to the local anti-inflammatory effects of mesalazine, the active metabolite . The reduction in inflammation can alleviate the symptoms of ulcerative colitis .

Action Environment

The action of Balsalazide impurity 3 is influenced by the environment within the colon. The prodrug is cleaved by bacterial azoreduction in the colon to release mesalazine . Therefore, the presence and activity of specific bacteria in the colon may influence the efficacy of Balsalazide impurity 3. Additionally, the stability of Balsalazide impurity 3 may be affected by factors such as pH and the presence of other substances in the colon.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .

化学反应分析

Types of Reactions: 2’-[

属性

IUPAC Name |

5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCQZTYNNGNNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-53-8 |

Source

|

| Record name | 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。